molecular formula C8H8BrNO3S2 B14897334 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one

1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one

Cat. No.: B14897334
M. Wt: 310.2 g/mol
InChI Key: YSJGXJJZTSGEDI-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one is a chemical compound that features a pyrrolidin-2-one ring substituted with a 5-bromo-2-thienylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one typically involves the reaction of 5-bromo-2-thiophenesulfonyl chloride with pyrrolidin-2-one. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to reflux conditions.

    Reaction Time: Several hours to overnight.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can interact with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-Bromo-2-thienyl)sulfonyl]piperazine
  • 1-[(5-Bromo-2-thienyl)sulfonyl]-4-(4-chlorophenyl)piperazine
  • 1-[(5-Bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine

Uniqueness

1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one is unique due to its pyrrolidin-2-one ring, which imparts distinct chemical and biological properties compared to its piperazine analogs. The presence of the pyrrolidin-2-one ring can influence the compound’s stereochemistry and its interaction with biological targets, potentially leading to different pharmacological profiles.

Properties

Molecular Formula

C8H8BrNO3S2

Molecular Weight

310.2 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-2-one

InChI

InChI=1S/C8H8BrNO3S2/c9-6-3-4-8(14-6)15(12,13)10-5-1-2-7(10)11/h3-4H,1-2,5H2

InChI Key

YSJGXJJZTSGEDI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)S(=O)(=O)C2=CC=C(S2)Br

Origin of Product

United States

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